Benzyl (1-(hydroxyméthyl)cyclopropyl)carbamate

Vue d'ensemble

Description

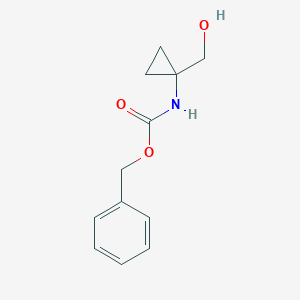

Benzyl (1-(hydroxymethyl)cyclopropyl)carbamate is a chemical compound with the molecular formula C12H15NO3. It is also known by other names such as Cbz-1-Aminocyclopropylmethanol. This compound consists of a benzyl group attached to a carbamate moiety, which is further connected to a cyclopropyl ring bearing a hydroxymethyl group. The compound has a molecular weight of 221.25 g/mol and is primarily used for research purposes.

Applications De Recherche Scientifique

Benzyl (1-(hydroxymethyl)cyclopropyl)carbamate has several scientific research applications, including:

Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds, particularly those targeting specific receptors or enzymes.

Industry: Utilized in the development of agrochemicals and materials science.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Benzyl (1-(hydroxymethyl)cyclopropyl)carbamate can be synthesized through various synthetic routes. One common method involves the reaction of benzyl chloroformate with 1-(hydroxymethyl)cyclopropylamine under basic conditions . The reaction typically proceeds in the presence of a base such as triethylamine or sodium hydroxide, and the product is purified through recrystallization or chromatography.

Industrial Production Methods

While specific industrial production methods for Benzyl (1-(hydroxymethyl)cyclopropyl)carbamate are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced purification techniques and continuous flow reactors .

Analyse Des Réactions Chimiques

Types of Reactions

Benzyl (1-(hydroxymethyl)cyclopropyl)carbamate undergoes various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The carbamate group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Nucleophiles such as amines, thiols, and alcohols.

Major Products Formed

Oxidation: Formation of carboxylic acids.

Reduction: Formation of primary amines.

Substitution: Formation of various substituted benzyl derivatives.

Mécanisme D'action

The mechanism of action of Benzyl (1-(hydroxymethyl)cyclopropyl)carbamate involves its interaction with specific molecular targets and pathways. For instance, its derivatives have been shown to act as inhibitors of certain enzymes or receptors, thereby modulating biological processes. The compound’s structure allows it to form stable interactions with target proteins, leading to the desired biological effects.

Comparaison Avec Des Composés Similaires

Similar Compounds

(1-Aminocyclopropyl)methanol: A related compound with similar structural features but lacking the benzyl carbamate moiety.

tert-Butyl (1-(hydroxymethyl)cyclopropyl)carbamate: A derivative with a tert-butyl group instead of a benzyl group.

(1-Aminocyclopropyl)methanol hydrochloride: The hydrochloride salt form of (1-Aminocyclopropyl)methanol.

Uniqueness

Benzyl (1-(hydroxymethyl)cyclopropyl)carbamate is unique due to its combination of a benzyl group and a cyclopropyl ring with a hydroxymethyl group. This unique structure imparts specific chemical and biological properties, making it valuable for various research applications .

Activité Biologique

Benzyl (1-(hydroxymethyl)cyclopropyl)carbamate, a compound with the chemical formula CHNO, has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and applications based on diverse research findings.

Benzyl (1-(hydroxymethyl)cyclopropyl)carbamate is primarily used as a building block in organic synthesis. It can undergo various transformations, including oxidation to form carboxylic acids and reduction to yield primary amines. Its derivatives have been synthesized for specific biological applications, particularly in the development of pharmaceuticals targeting various receptors and enzymes.

Antimicrobial Properties

Research indicates that Benzyl (1-(hydroxymethyl)cyclopropyl)carbamate exhibits antimicrobial activity. Studies have shown that certain derivatives of this compound can inhibit the growth of bacteria and fungi, suggesting potential applications in treating infections. For example, a derivative was tested against common pathogens and demonstrated significant inhibitory effects.

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies revealed that derivatives of Benzyl (1-(hydroxymethyl)cyclopropyl)carbamate induce apoptosis in cancer cell lines, including FaDu hypopharyngeal tumor cells. The mechanism appears to involve the activation of specific signaling pathways that lead to cell death, making it a candidate for further development as an anticancer agent .

The biological activity of Benzyl (1-(hydroxymethyl)cyclopropyl)carbamate is largely attributed to its ability to interact with specific molecular targets. The compound's structure allows it to form stable interactions with proteins involved in various biological processes. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating metabolic pathways .

Study on Anticancer Effects

A notable study investigated the effects of Benzyl (1-(hydroxymethyl)cyclopropyl)carbamate derivatives on cancer cells. The results indicated that these compounds showed enhanced cytotoxicity compared to standard treatments like bleomycin. The study highlighted the importance of structural modifications in improving the efficacy of these compounds against cancer cells .

Antimicrobial Efficacy

Another research effort focused on evaluating the antimicrobial properties of Benzyl (1-(hydroxymethyl)cyclopropyl)carbamate derivatives against a range of bacterial strains. The findings demonstrated that certain modifications increased the potency of these compounds, making them promising candidates for further development in antimicrobial therapies.

Data Tables

The following table summarizes key findings related to the biological activities of Benzyl (1-(hydroxymethyl)cyclopropyl)carbamate:

Propriétés

IUPAC Name |

benzyl N-[1-(hydroxymethyl)cyclopropyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO3/c14-9-12(6-7-12)13-11(15)16-8-10-4-2-1-3-5-10/h1-5,14H,6-9H2,(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAZQQRNYILEOGE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(CO)NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50623283 | |

| Record name | Benzyl [1-(hydroxymethyl)cyclopropyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50623283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103500-22-7 | |

| Record name | Benzyl [1-(hydroxymethyl)cyclopropyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50623283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.